molecular formula C7H10Cl2F3N3O B2660492 [6-(2,2,2-Trifluoroethoxy)pyridazin-3-yl]methanamine dihydrochloride CAS No. 1955554-10-5

[6-(2,2,2-Trifluoroethoxy)pyridazin-3-yl]methanamine dihydrochloride

Cat. No.: B2660492
CAS No.: 1955554-10-5
M. Wt: 280.07
InChI Key: QTSNFJSHKJTKNE-UHFFFAOYSA-N
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Description

[6-(2,2,2-Trifluoroethoxy)pyridazin-3-yl]methanamine dihydrochloride is a chemical compound with the molecular formula C7H10Cl2F3N3O and a molecular weight of 280.07

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [6-(2,2,2-Trifluoroethoxy)pyridazin-3-yl]methanamine dihydrochloride typically involves the reaction of 6-chloropyridazine with 2,2,2-trifluoroethanol under basic conditions to introduce the trifluoroethoxy group. This intermediate is then reacted with methanamine to form the final product, which is subsequently converted to its dihydrochloride salt for stability and solubility .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions such as temperature, pressure, and pH to ensure high yield and purity. The final product is often purified using crystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

[6-(2,2,2-Trifluoroethoxy)pyridazin-3-yl]methanamine dihydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The trifluoroethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

[6-(2,2,2-Trifluoroethoxy)pyridazin-3-yl]methanamine dihydrochloride has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of [6-(2,2,2-Trifluoroethoxy)pyridazin-3-yl]methanamine dihydrochloride involves its interaction with specific molecular targets. The trifluoroethoxy group enhances its binding affinity to certain enzymes or receptors, modulating their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

    [6-(2,2,2-Trifluoroethoxy)pyridazin-3-yl]methanamine: The base form without the dihydrochloride salt.

    [6-(2,2,2-Trifluoroethoxy)pyridazin-3-yl]methanol: A related compound with a hydroxyl group instead of an amine.

    [6-(2,2,2-Trifluoroethoxy)pyridazin-3-yl]methanone: A ketone derivative of the compound.

Properties

IUPAC Name

[6-(2,2,2-trifluoroethoxy)pyridazin-3-yl]methanamine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8F3N3O.2ClH/c8-7(9,10)4-14-6-2-1-5(3-11)12-13-6;;/h1-2H,3-4,11H2;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTSNFJSHKJTKNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NN=C1CN)OCC(F)(F)F.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10Cl2F3N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1955554-10-5
Record name [6-(2,2,2-trifluoroethoxy)pyridazin-3-yl]methanamine dihydrochloride
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